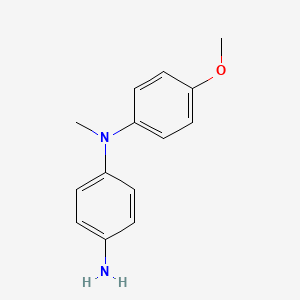
1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring through a diamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-methoxyaniline with N-methyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, mixing, heating, and purification. The use of advanced techniques like chromatography and crystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted aromatic amines, and various other functionalized aromatic compounds.
Applications De Recherche Scientifique
N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-methoxyphenyl)-N1-methylbenzene-1,3-diamine
- N1-(4-methoxyphenyl)-N1-methylbenzene-1,2-diamine
- N1-(4-methoxyphenyl)-N1-ethylbenzene-1,4-diamine
Uniqueness
N1-(4-methoxyphenyl)-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-N-(4-methoxyphenyl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2O/c1-16(12-5-3-11(15)4-6-12)13-7-9-14(17-2)10-8-13/h3-10H,15H2,1-2H3 |
Clé InChI |
TVQKJOAABHBSPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


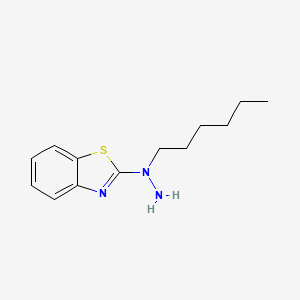
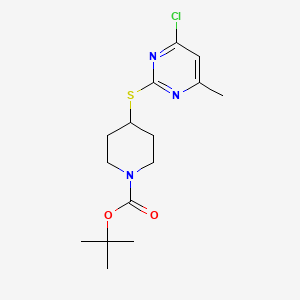
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
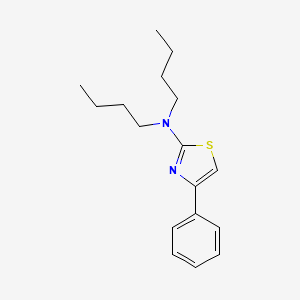
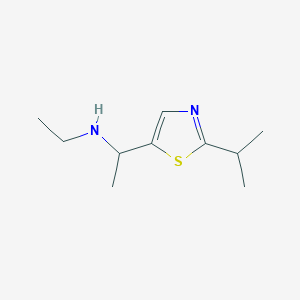
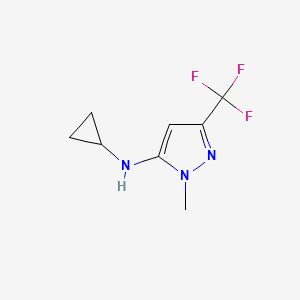
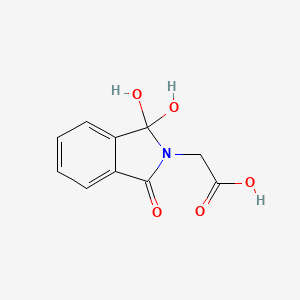
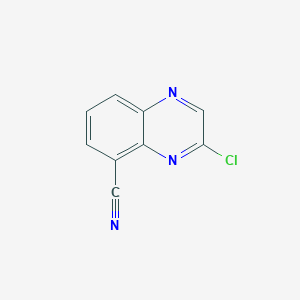

![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
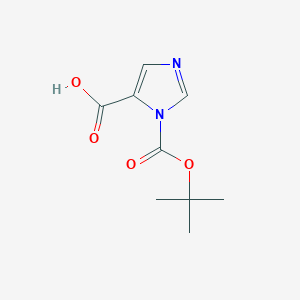
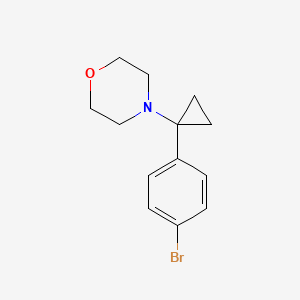
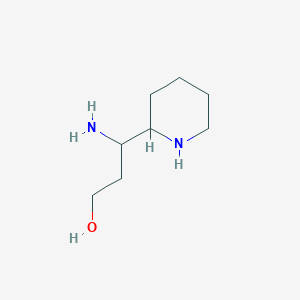
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
